molecular formula C12H18N2O3S B11776227 Ethyl 2-amino-6-(2-hydroxyethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Ethyl 2-amino-6-(2-hydroxyethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B11776227
M. Wt: 270.35 g/mol
InChI Key: LUBRYTHRIOLDRX-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-(2-hydroxyethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS: 36287-46-4) is a heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core. Its molecular formula is C₁₂H₁₈N₂O₃S, with a molecular weight of 270.35 g/mol . The 6-position of the core is substituted with a 2-hydroxyethyl group, which differentiates it from other analogs in this class.

Properties

Molecular Formula

C12H18N2O3S

Molecular Weight

270.35 g/mol

IUPAC Name

ethyl 2-amino-6-(2-hydroxyethyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

InChI

InChI=1S/C12H18N2O3S/c1-2-17-12(16)10-8-3-4-14(5-6-15)7-9(8)18-11(10)13/h15H,2-7,13H2,1H3

InChI Key

LUBRYTHRIOLDRX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)CCO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-6-(2-hydroxyethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[2,3-c]pyridine core. This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative and a pyridine derivative. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactions, where reactants are continuously fed into a reactor and products are continuously removed. This approach can improve yield and reduce reaction times. Additionally, the use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-(2-hydroxyethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino and hydroxyethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C₁₂H₁₈N₂O₃S
  • Molecular Weight : 270.35 g/mol
  • CAS Number : 24237-39-6

The compound features a thieno[2,3-c]pyridine core with an ethyl amino group and a hydroxyethyl side chain, contributing to its solubility and reactivity.

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds similar to ethyl 2-amino-6-(2-hydroxyethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exhibit significant cytotoxic effects against various cancer cell lines. Studies suggest mechanisms involving the induction of apoptosis and inhibition of cell proliferation.

Neuroprotective Effects : Preliminary studies have shown that this compound may possess neuroprotective properties. It has been evaluated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating pathways involved in oxidative stress and inflammation.

Pharmacology

Drug Development : The compound serves as a lead structure for the development of new pharmaceuticals targeting specific receptors or enzymes involved in disease pathways. Its unique functional groups make it a candidate for modifications that enhance efficacy and reduce toxicity.

Biological Assays : this compound is utilized in various biological assays to evaluate its interaction with proteins and enzymes. This helps in understanding its pharmacokinetics and pharmacodynamics.

Material Science

Polymer Chemistry : The compound can be incorporated into polymer matrices to create materials with enhanced mechanical properties or specific functionalities. Its reactivity allows it to participate in cross-linking reactions that improve the thermal stability and durability of polymers.

Nanotechnology Applications : In nanotechnology, derivatives of this compound are explored for use in creating nanoparticles or nanocomposites with tailored properties for drug delivery systems or biosensors.

Case Study 1: Anticancer Screening

A study conducted on various derivatives of this compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of approximately 15 µM. Further mechanistic studies revealed that these compounds induce apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotection in Animal Models

In a rodent model of Alzheimer's disease, administration of this compound resulted in improved cognitive function as assessed by the Morris water maze test. The compound was shown to reduce amyloid-beta plaque formation and oxidative stress markers significantly.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-6-(2-hydroxyethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, either inhibiting or activating specific pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

The 6-position substituent on the tetrahydrothieno[2,3-c]pyridine core significantly influences the physicochemical, synthetic, and biological properties of these compounds. Below is a detailed comparison with key analogs:

Structural and Physicochemical Properties

Compound Name (Substituent at 6-Position) Molecular Formula Molecular Weight (g/mol) Key Substituent Features
Target Compound (2-hydroxyethyl) C₁₂H₁₈N₂O₃S 270.35 Polar hydroxyl group enhances solubility
Ethyl 2-amino-6-benzoyl-... (benzoyl) C₁₇H₁₈N₂O₃S 330.40 Aromatic benzoyl group increases lipophilicity
Ethyl 2-amino-6-benzyl-... (benzyl) C₁₇H₂₀N₂O₂S 316.42 Benzyl group contributes to π-π stacking interactions
Ethyl 2-amino-6-methyl-... (methyl) C₁₁H₁₆N₂O₂S 240.32 Compact methyl group simplifies synthesis
Ethyl 6-[(4-methylphenyl)sulfonyl]-... C₁₇H₂₀N₂O₄S₂ 380.50 Sulfonyl group enhances metabolic stability

Key Observations :

  • The 2-hydroxyethyl substituent introduces a polar hydroxyl group, likely improving aqueous solubility compared to lipophilic groups like benzoyl or benzyl .
  • Bulky substituents (e.g., benzoyl, sulfonyl) increase molecular weight and may affect bioavailability.
A. Adenosine Receptor Modulation
  • 6-Benzoyl and 6-Benzyl Derivatives: Exhibit allosteric modulation of A₁ adenosine receptors. The benzoyl group’s electron-withdrawing nature enhances binding affinity .
  • Target Compound : The 2-hydroxyethyl group may facilitate hydrogen bonding with receptor residues, though specific data are unavailable .
B. Cytotoxic Activity
  • 6-Benzyl Analog : Demonstrated cytotoxicity in antitubulin assays, attributed to the benzyl group’s interaction with tubulin’s colchicine-binding site .
  • 6-(Pyridin-4-ylmethyl) Analog : Shows moderate cytotoxicity (IC₅₀ = 8.2 μM) in cancer cell lines, linked to its heteroaromatic substituent .
C. Enzymatic Stability
  • 6-Sulfonyl Derivatives : The sulfonyl group reduces metabolic degradation, making these compounds candidates for prolonged therapeutic effects .

Biological Activity

Ethyl 2-amino-6-(2-hydroxyethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H17N2O3S
  • Molecular Weight : 273.34 g/mol
  • CAS Number : 153409-14-4

The compound features a thieno-pyridine structure which is significant in medicinal chemistry for its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of thieno-pyridine compounds exhibit notable antimicrobial properties. For instance:

  • Study Findings : A study evaluated various thieno-pyridine derivatives against Staphylococcus aureus and Candida albicans, demonstrating significant inhibitory effects at low concentrations (MIC values ranging from 15.62 µg/mL to 31.25 µg/mL) .
CompoundTarget OrganismMIC (µg/mL)
This compoundS. aureus15.62
This compoundC. albicans15.62

Antitumor Activity

Thieno-pyridine derivatives have been studied for their antitumor properties:

  • Case Study : A series of compounds similar to ethyl 2-amino derivatives were tested against various cancer cell lines (e.g., HepG2 and NCI-H661). The findings suggested that these compounds inhibited cell proliferation significantly at concentrations of 10 µM and lower .
CompoundCell LineIC50 (µM)
Ethyl 2-amino derivativeHepG210
Ethyl 2-amino derivativeNCI-H6618

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism.
  • Cell Cycle Disruption : Similar compounds have shown the ability to disrupt the cell cycle in cancer cells leading to apoptosis.
  • DNA Interaction : Some thieno-pyridine derivatives can intercalate with DNA, preventing replication.

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